Cas no 84010-67-3 (ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-)

The compound (R)-1,2,3,4-Tetrahydro-1-methylisoquinoline hydrochloride is a chiral tetrahydroisoquinoline derivative with significant utility in pharmaceutical and organic synthesis. Its stereospecific (R)-configuration ensures precise enantioselectivity in reactions, making it valuable for asymmetric synthesis and medicinal chemistry applications. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This intermediate is particularly useful in the development of bioactive molecules, including CNS-targeting agents and alkaloid-based therapeutics. Its rigid tetracyclic structure provides a versatile scaffold for further functionalization. High purity and well-defined stereochemistry make it a reliable choice for research requiring controlled stereochemical outcomes.
ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- structure
84010-67-3 structure
Product Name:ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-
CAS No:84010-67-3
MF:C10H14ClN
MW:183.677861690521
MDL:MFCD20487944
CID:3451925
PubChem ID:68798743
Update Time:2025-10-30

ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- Chemical and Physical Properties

Names and Identifiers

    • ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-
    • (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride(WXC08457S1)
    • (R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
    • (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • (R)-1-Methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
    • 84010-67-3
    • CS-0342101
    • A930228
    • (S)-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
    • SCHEMBL3813016
    • W16103
    • (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
    • AS-70627
    • Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride, (1R)- (9CI)
    • Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride, (R)- (ZCI)
    • (R)-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
    • MFCD20487944
    • AKOS024462794
    • MDL: MFCD20487944
    • Inchi: 1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1
    • InChI Key: CFEGVJOLMOPMHU-DDWIOCJRSA-N
    • SMILES: C[C@H]1NCCC2C=CC=CC1=2.Cl

Computed Properties

  • Exact Mass: 183.0814771g/mol
  • Monoisotopic Mass: 183.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- Pricemore >>

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ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ;  24 h, 100 bar, 55 - 60 °C
Reference
P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides
Schwenk, R.; et al, Dalton Transactions, 2015, 44(45), 19566-19575

Production Method 2

Reaction Conditions
1.1 Reagents: 2-Chloropyridine ,  Trifluoromethanesulfonic anhydride ,  Phosphorus pentoxide ,  Phosphorus oxychloride
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ;  24 h, 100 bar, 55 - 60 °C
Reference
P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides
Schwenk, R.; et al, Dalton Transactions, 2015, 44(45), 19566-19575

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
2.1 Reagents: 2-Chloropyridine ,  Trifluoromethanesulfonic anhydride ,  Phosphorus pentoxide ,  Phosphorus oxychloride
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ;  24 h, 100 bar, 55 - 60 °C
Reference
P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides
Schwenk, R.; et al, Dalton Transactions, 2015, 44(45), 19566-19575

ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- Raw materials

ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- Preparation Products

ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- Suppliers

Amadis Chemical Company Limited
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(CAS:84010-67-3)ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-
Order Number:A930228
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:00
Price ($):189.0
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Additional information on ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-

Professional Introduction to ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) (CAS No. 84010-67-3)

ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) (CAS No. 84010-67-3) is a chemically significant compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the tetrahydropyridoindole class and exhibits a unique structural framework that makes it a valuable scaffold for drug discovery and development. The presence of the hydrochloride salt form enhances its solubility and bioavailability, making it particularly useful in pharmaceutical formulations.

The (R) configuration indicates the stereochemical orientation of the molecule, which is a critical factor in determining its biological activity. In modern drug design, stereochemistry plays a pivotal role in the efficacy and safety of therapeutic agents. The specific stereoisomer of ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) has been extensively studied for its potential applications in treating various neurological and cardiovascular disorders.

Recent research has highlighted the pharmacological properties of this compound. Studies have demonstrated that it interacts with multiple biological targets, including serotonin receptors and ion channels. These interactions are believed to contribute to its therapeutic effects in conditions such as depression and hypertension. The hydrochloride salt form has been shown to improve the pharmacokinetic profile of the compound, leading to enhanced therapeutic outcomes.

In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, preclinical trials have indicated that ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) exhibits potent antidepressant-like effects by modulating serotonin neurotransmission. Additionally, its ability to interact with voltage-gated calcium channels has been linked to its potential benefits in managing cardiovascular diseases.

The structural motif of ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) has inspired the development of novel derivatives with improved pharmacological properties. Medicinal chemists have leveraged this scaffold to design molecules that exhibit enhanced selectivity and reduced side effects. The hydrochloride form has been particularly advantageous in these efforts due to its favorable solubility characteristics.

Advances in synthetic chemistry have enabled the efficient preparation of ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) on an industrial scale. These synthetic methodologies have been optimized for high yield and purity, ensuring that pharmaceutical manufacturers can produce this compound reliably for clinical use. The synthesis involves multi-step reactions that require precise control over reaction conditions to achieve the desired stereochemical outcome.

The compound's potential applications extend beyond traditional therapeutic areas. Researchers are exploring its utility in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) may protect against neurotoxicity by modulating oxidative stress and inflammation pathways.

Regulatory agencies have closely monitored the development of drugs based on ISOQUINOLINE, 1,2,3,4-Tetrahydropyridoindole scaffolds due to their promising yet complex pharmacological profiles. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans. These trials aim to provide further insights into its mechanisms of action and identify potential therapeutic applications.

The future of ISOQUINOLINE, 1,2,3,4-Tetrahydropyridoindole-based drugs looks promising as research continues to uncover new biological functions and synthetic possibilities. Innovations in drug delivery systems may further enhance the therapeutic potential of this class of compounds by improving their bioavailability and targeting specificity.

In conclusion, ISOQUINOLINE, 1,2,3,4-Tetrahydropyridoindole hydrochloride (CAS No. 84010-67-3) is a versatile pharmacophore with significant therapeutic implications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for developing novel treatments for neurological and cardiovascular disorders. As research progresses,this compound is poised to play a crucial role in advancing modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84010-67-3)ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-
A930228
Purity:99%
Quantity:1g
Price ($):189.0
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